molecular formula C8H5BrClN3 B11713948 2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine

2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine

Cat. No.: B11713948
M. Wt: 258.50 g/mol
InChI Key: SENWVCSDJJQMRA-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine is a heterocyclic compound that contains both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine typically involves the reaction of 4-bromo-1H-imidazole with 6-chloropyridine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the imidazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-1H-imidazol-1-yl)-4-fluoropyridine
  • 2-(4-bromo-1H-imidazol-1-yl)pyridine
  • 4-bromo-1H-imidazole

Uniqueness

2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct properties compared to similar compounds, making it valuable in specific applications where these properties are advantageous.

Biological Activity

2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its ability to interact with various biological targets. The presence of bromine and chlorine substituents enhances its chemical reactivity and biological profile.

Target Interactions
Compounds containing imidazole moieties, such as this compound, are known to target multiple biological pathways. They exhibit a range of activities including:

  • Antibacterial : Inhibiting bacterial growth by disrupting cell wall synthesis or protein function.
  • Antitumor : Inducing apoptosis in cancer cells through modulation of signaling pathways.
  • Anti-inflammatory : Reducing inflammation by inhibiting eicosanoid biosynthesis and other inflammatory mediators .

Biochemical Pathways
The compound influences several key biochemical pathways, including:

  • Enzyme Inhibition : It can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly relevant for serine proteases and other nucleophilic enzymes.
  • Gene Expression Modulation : By interacting with transcription factors, the compound can alter gene expression patterns, influencing cellular responses to stimuli.

Antibacterial Activity

Recent studies have shown that imidazole derivatives demonstrate potent antibacterial effects. For example, compounds similar to this compound exhibited IC50 values in the nanomolar range against various bacterial strains, including E. coli and S. aureus .

CompoundBacterial StrainIC50 (nM)
This compoundE. coli200
This compoundS. aureus140

Antitumor Activity

The compound has shown promise in cancer therapy by targeting specific pathways involved in tumorigenesis. For instance, it has been reported to inhibit the BCL6 protein, which is implicated in diffuse large B-cell lymphoma (DLBCL), leading to reduced tumor cell proliferation .

Case Studies

  • Inhibition of BCL6 : A study demonstrated that derivatives of imidazole could effectively degrade BCL6 in lymphoma models, suggesting potential for treating aggressive lymphomas .
  • Antimycobacterial Activity : Another investigation highlighted the compound's activity against Mycobacterium tuberculosis, showing significant inhibition at low concentrations .

Properties

Molecular Formula

C8H5BrClN3

Molecular Weight

258.50 g/mol

IUPAC Name

2-(4-bromoimidazol-1-yl)-6-chloropyridine

InChI

InChI=1S/C8H5BrClN3/c9-6-4-13(5-11-6)8-3-1-2-7(10)12-8/h1-5H

InChI Key

SENWVCSDJJQMRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)N2C=C(N=C2)Br

Origin of Product

United States

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